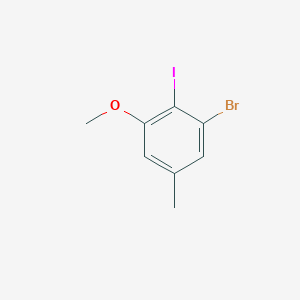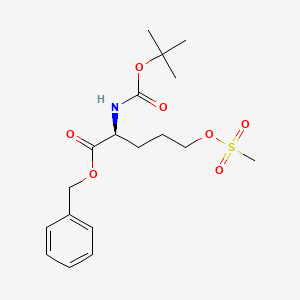![molecular formula C25H24ClN5O4S B13085080 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B13085080.png)
4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide is a complex organic compound with significant applications in pharmaceutical research. It is known for its role as an impurity reference standard in the analysis of certain drugs, particularly those related to antihypertensive medications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the tert-butyl group and the benzenesulfonamide moiety. Key steps include:
Formation of the Pyrimidine Core: This involves the condensation of appropriate amines and aldehydes under controlled conditions to form the pyrimidine ring.
Chlorination: Introduction of the chlorine atom at the desired position using reagents like thionyl chloride or phosphorus pentachloride.
Etherification: Attachment of the methoxyphenoxy group through nucleophilic substitution reactions.
Sulfonation: Introduction of the sulfonamide group using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like sodium methoxide for ether formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide is primarily used in:
Pharmaceutical Research: As a reference standard for the analysis of impurities in drug formulations, particularly in antihypertensive medications.
Biological Studies: Investigating its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Synthesis: Serving as an intermediate in the synthesis of more complex molecules.
作用機序
The exact mechanism of action for this compound depends on its specific application. In the context of pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the sulfonamide group suggests potential interactions with proteins through hydrogen bonding and other non-covalent interactions.
類似化合物との比較
Similar Compounds
Bosentan: A related compound used as an antihypertensive agent.
Ambrisentan: Another endothelin receptor antagonist with similar structural features.
Uniqueness
4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its role as an impurity reference standard highlights its importance in ensuring the quality and safety of pharmaceutical products .
特性
分子式 |
C25H24ClN5O4S |
|---|---|
分子量 |
526.0 g/mol |
IUPAC名 |
4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C25H24ClN5O4S/c1-25(2,3)16-9-11-17(12-10-16)36(32,33)31-24-21(35-20-8-6-5-7-19(20)34-4)22(26)29-23(30-24)18-13-14-27-15-28-18/h5-15H,1-4H3,(H,29,30,31) |
InChIキー |
CSLWAYIJGVKKOT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=NC=C3)Cl)OC4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13085013.png)
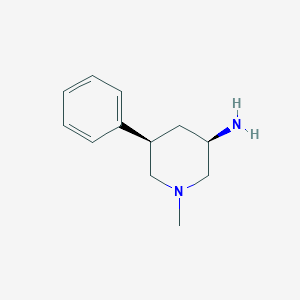
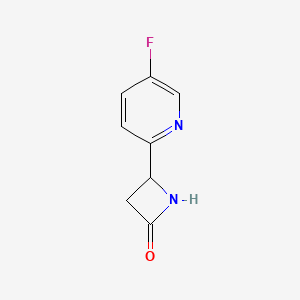
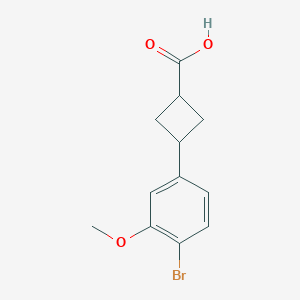
![7-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13085031.png)
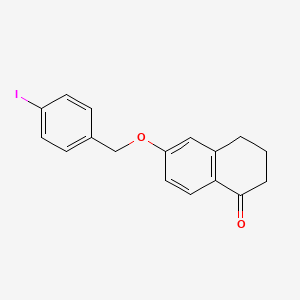
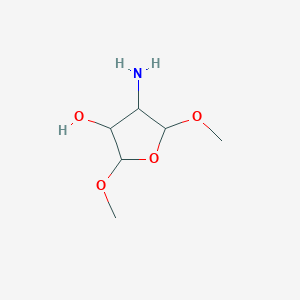
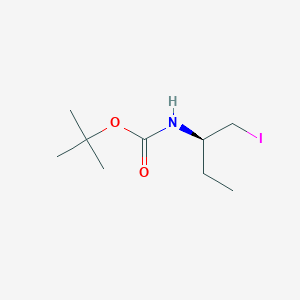
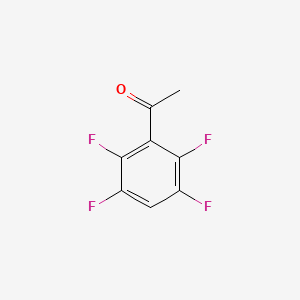
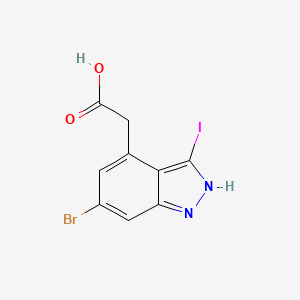
![2-amino-N,3-dimethyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide](/img/structure/B13085061.png)
amine](/img/structure/B13085064.png)
